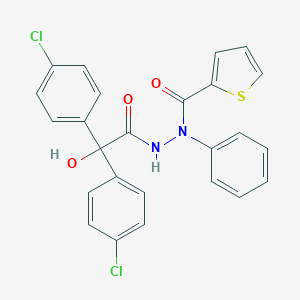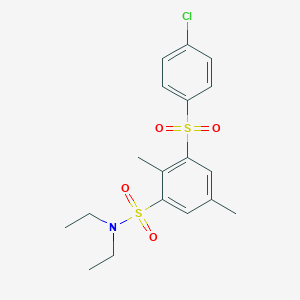![molecular formula C17H15ClN4S B273792 4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B273792.png)
4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazone derivative and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been suggested that this compound may exert its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, respectively.
Biochemical and Physiological Effects:
4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone has been shown to exhibit various biochemical and physiological effects. This compound has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of arthritis. It has also been shown to reduce oxidative stress-induced damage in neuronal cells by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for the research on 4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and identify the molecular targets that are responsible for its anticancer, anti-inflammatory, and antioxidant effects. Additionally, future studies should focus on the safety and efficacy of this compound in vivo, as well as its pharmacokinetic and pharmacodynamic properties. Finally, there is a need for the development of new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, 4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a hydrazone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its mechanism of action and molecular targets. Overall, 4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a promising candidate for the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone has been reported in the literature using various methods. One of the methods involves the reaction of 4-chlorobenzaldehyde with 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carbohydrazide in the presence of acetic acid and refluxing for several hours. The resulting product is then purified using recrystallization techniques. Another method involves the reaction of 4-chlorobenzaldehyde with 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carbohydrazide in the presence of ethanol and refluxing for several hours. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage in neuronal cells.
Propriétés
Nom du produit |
4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone |
|---|---|
Formule moléculaire |
C17H15ClN4S |
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H15ClN4S/c18-12-7-5-11(6-8-12)9-21-22-16-15-13-3-1-2-4-14(13)23-17(15)20-10-19-16/h5-10H,1-4H2,(H,19,20,22)/b21-9+ |
Clé InChI |
WICKRUDMALOVRW-ZVBGSRNCSA-N |
SMILES isomérique |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=C(C=C4)Cl |
SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)Cl |
SMILES canonique |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)

![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)

![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)

![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)
![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)
